Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 6-Chloro-2-fluoro-3-methylbenzaldehyde (CAS 286474-59-7)
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 6-Chloro-2-fluoro-3-methylbenzaldehyde (CAS 286474-59-7)
Executive Summary & Nomenclature Clarification
In advanced organic synthesis and drug discovery, poly-substituted benzaldehydes serve as critical building blocks for assembling complex molecular architectures.
Nomenclature Clarification: While the topic query references 6-Chloro-2,4-difluoro-3-methylbenzaldehyde, the definitive CAS Registry Number 286474-59-7 corresponds specifically to 6-Chloro-2-fluoro-3-methylbenzaldehyde [1][2]. Its heavily fluorinated analog, 6-Chloro-2,4-difluoro-3-methylbenzaldehyde, is defined by a different registry (CAS 1706435-05-3)[3]. To maintain strict scientific integrity and traceability, this technical guide focuses on the exact chemical entity defined by CAS 286474-59-7.
This compound is highly valued for its orthogonal reactivity. It features three distinct functional handles—an electrophilic formyl group, a highly activated ortho-fluoro leaving group, and a meta-chloro group—allowing for sequential, chemoselective modifications without the need for complex protecting-group strategies[4].
Physicochemical Properties
Understanding the physicochemical baseline of a building block is essential for predicting its behavior in biphasic extractions, chromatography, and biological assays. Below is the consolidated data profile for CAS 286474-59-7.
| Property | Value | Scientific Implication / Source |
| CAS Registry Number | 286474-59-7 | Definitive identifier[1]. |
| Molecular Formula | C8H6ClFO | Core elemental composition[2]. |
| Molecular Weight | 172.58 g/mol | Standard for stoichiometric calculations[2]. |
| Monoisotopic Mass | 172.00912 Da | Target mass for high-resolution LC-MS (ESI+)[5]. |
| Log Ko/w (Partition) | 3.01 | Indicates moderate lipophilicity; good organic solubility[6]. |
| Appearance | Colorless to Yellow Liquid | Visual indicator of purity/oxidation state[7]. |
| Stability | Air Sensitive | Requires inert atmosphere (N2/Ar) for long-term storage[7]. |
Core Reactivity & Mechanistic Pathways
The synthetic value of 6-Chloro-2-fluoro-3-methylbenzaldehyde lies in the electronic interplay between its substituents. The electron-withdrawing nature of the formyl (-CHO) group strongly polarizes the aromatic ring.
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Aldehyde Motif: Highly susceptible to nucleophilic attack by amines, making it ideal for reductive aminations or Knoevenagel condensations.
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Ortho-Fluoro Motif: The fluorine atom is highly electronegative and situated ortho to the formyl group. The formyl group stabilizes the resulting Meisenheimer complex via resonance, making this position highly susceptible to Nucleophilic Aromatic Substitution (SNAr).
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Meta-Chloro Motif: Because the chlorine is meta to the formyl group, it lacks resonance stabilization for SNAr. Consequently, it remains inert during nucleophilic attacks but can be subsequently leveraged for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig).
Fig 1: Orthogonal reactivity pathways of 6-Chloro-2-fluoro-3-methylbenzaldehyde.
Applications in Drug Discovery
In pharmaceutical development, this compound is frequently utilized to construct rigid, halogenated pharmacophores. For example, patent EA029373B1 details the use of 6-chloro-2-fluoro-3-methylbenzaldehyde in the synthesis of complex (aza)pyridopyrazolopyrimidinones and indazolopyrimidinones[4]. These target molecules function as potent inhibitors of fibrinolysis, designed for the treatment of acute bleeding disorders, hemorrhagic shock, and trauma[4]. The aldehyde acts as the foundational scaffold upon which the heterocyclic core is cyclized.
Validated Experimental Protocols
As a Senior Application Scientist, I emphasize that successful synthesis is not just about mixing reagents; it is about controlling reaction kinetics and thermodynamics. Below are two self-validating protocols exploiting the orthogonal reactivity of this compound.
Protocol A: Chemoselective Reductive Amination
Objective: Convert the aldehyde to a secondary benzylamine without reducing the starting material to a benzyl alcohol.
Causality & Mechanism: Sodium triacetoxyborohydride (NaBH(OAc)3) is chosen over Sodium borohydride (NaBH4). The three electron-withdrawing acetate groups reduce the nucleophilicity of the boron-hydride bond. This renders the reagent too mild to reduce the bare aldehyde, allowing the imine to form completely. Once formed, the addition of acetic acid protonates the imine into a highly electrophilic iminium ion, which is then rapidly reduced.
Step-by-Step Workflow:
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Imine Formation: Dissolve 1.0 eq of 6-Chloro-2-fluoro-3-methylbenzaldehyde and 1.1 eq of the primary amine in anhydrous 1,2-dichloroethane (DCE). Why DCE? It is a non-nucleophilic, polar solvent that excellently solvates both the starting materials and the borohydride reagent.
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Acid Catalysis: Add 1.5 eq of glacial acetic acid. Stir at room temperature for 2 hours.
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Validation Check (Critical): Sample 10 µL of the mixture, dilute in acetonitrile, and analyze via LC-MS. Confirm the disappearance of the aldehyde mass (m/z ~173 [M+H]+) and the appearance of the imine mass. Do not proceed if the aldehyde is still present.
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Reduction: Portion-wise, add 1.5 eq of NaBH(OAc)3. Stir for 12 hours at room temperature.
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Quenching: Quench the reaction slowly with saturated aqueous NaHCO3 to neutralize the acetic acid and destroy excess hydride. Extract the product into dichloromethane (DCM).
Fig 2: Self-validating workflow for chemoselective reductive amination.
Protocol B: Nucleophilic Aromatic Substitution (SNAr)
Objective: Substitute the 2-fluoro group with a secondary amine nucleophile (e.g., morpholine).
Causality & Mechanism: The reaction requires a polar aprotic solvent (DMF) to leave the nucleophile unsolvated and highly reactive. Potassium carbonate (K2CO3) acts as an acid scavenger. If the HF byproduct is not neutralized, it will protonate the nucleophilic amine, immediately halting the reaction.
Step-by-Step Workflow:
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Dissolve 1.0 eq of the aldehyde in anhydrous DMF.
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Add 2.0 eq of anhydrous K2CO3 and 1.2 eq of the secondary amine.
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Heat the mixture to 80°C under a nitrogen atmosphere. The heat is required to overcome the activation energy barrier of breaking aromaticity to form the Meisenheimer complex.
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Monitor via TLC (Hexanes/Ethyl Acetate). The product will typically be more polar than the starting material.
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Cool to room temperature, dilute with water to precipitate the product, and filter.
Safety, Handling, and Environmental Toxicity
Handling halogenated benzaldehydes requires strict adherence to safety protocols.
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Toxicity: According to QsarDB models, the compound exhibits measurable aquatic toxicity, with a Tetrahymena pyriformis toxicity value of log(1/IGC50) = 1.238[8]. It must not be discharged into municipal wastewater.
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Occupational Hazards: The compound is classified as a Skin Irritant (Category 2) and Eye Irritant (Category 2), and it may cause respiratory irritation (STOT SE 3)[7].
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Handling: Because it is air-sensitive (prone to auto-oxidation into the corresponding benzoic acid)[7], it must be stored under an inert atmosphere (Argon or Nitrogen) at 2–8°C. All handling should be conducted within a certified chemical fume hood using nitrile gloves and safety goggles.
References
- Google Patents. "EA029373B1 - (aza)pyridopyrazolopyrimidinones and indazolopyrimidinones as inhibitors of fibrinolysis".
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PubChemLite. "6-chloro-2-fluoro-3-methylbenzaldehyde (C8H6ClFO)". URL: [Link]
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National Institute for Environmental Studies (NIES) Japan. "Chemical characteristics and toxicity data". URL: [Link]
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QsarDB. "10967/31 - QDB Compounds - QsarDB". URL: [Link]
Sources
- 1. 6-Chloro-2-fluoro-3-methylbenzaldehyde 98 286474-59-7 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. 1706435-05-3|6-Chloro-2,4-difluoro-3-methylbenzaldehyde|BLD Pharm [bldpharm.com]
- 4. EA029373B1 - (aza)pyridopyrazolopyrimidinones and indazolopyrimidinones as inhibitors of fibrinolysis - Google Patents [patents.google.com]
- 5. PubChemLite - 6-chloro-2-fluoro-3-methylbenzaldehyde (C8H6ClFO) [pubchemlite.lcsb.uni.lu]
- 6. -aldehyde [nies.go.jp]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. 10967/31 - QDB Compounds [qsardb.org]
